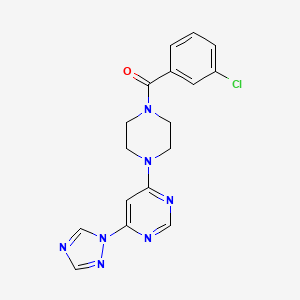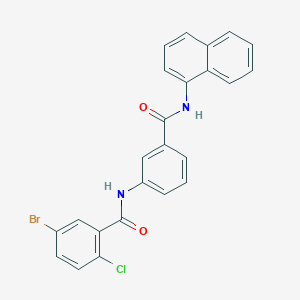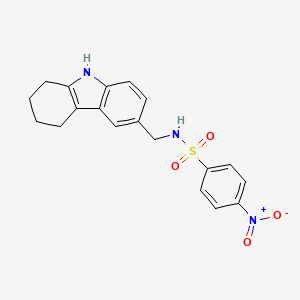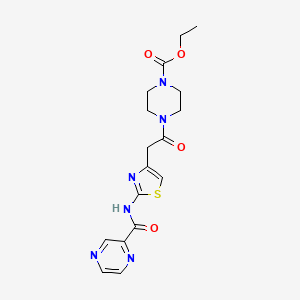![molecular formula C8H14N4 B2580196 {5-méthyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}méthanamine CAS No. 2167976-88-5](/img/structure/B2580196.png)
{5-méthyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine” is a chemical compound that is part of a class of compounds known as tetrahydropyrazolo[1,5-a]pyrazines . It has been used in the synthesis of various derivatives for medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=CC (C (O)=O)=NN2CCN1C . The InChI key is COQPSQFVYJZSAL-UHFFFAOYSA-N . Chemical Reactions Analysis
The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine core is discussed . The possibility of further modification of such building blocks in 3rd position by various functional groups was shown .Mécanisme D'action
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of these neurons, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and physiological effects:
The selective damage of dopaminergic neurons caused by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its reproducibility. However, its toxicity and potential for harm to researchers make it a challenging compound to work with. Additionally, the animal models used in MPTP research may not fully replicate the human disease, limiting the translational potential of the research.
Orientations Futures
1. Development of new animal models that better replicate the human disease.
2. Identification of new therapeutic targets for Parkinson's disease based on the mechanisms of MPTP toxicity.
3. Development of safer and more selective compounds for studying Parkinson's disease.
4. Investigation of the potential role of MPTP in other neurodegenerative disorders.
5. Exploration of the potential use of MPTP as a tool for studying other neurological processes, such as learning and memory.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-methylpyrazole, formaldehyde, and ammonia. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Effets antiprolifératifs sur la lignée cellulaire d'adénocarcinome pulmonaire
Ce composé a été étudié pour ses effets antiprolifératifs sur la lignée cellulaire A549, qui est une lignée cellulaire d'adénocarcinome pulmonaire mutante KRAS . L'étude a révélé que les dérivés de ce composé augmentaient le taux de mort cellulaire jusqu'à 50 % à une concentration de 160 µM .
Étude de la relation structure-activité (SAR)
Une étude de la relation structure-activité (SAR) a été réalisée sur ce composé. L'étude a révélé qu'un groupe amide avec une longue chaîne alkylique et un cycle benzénique avec un groupe p-CF3 pourraient être importants pour l'efficacité .
Études théoriques ADMET
Des études théoriques ADMET (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) de dérivés de pyrazolopyrazine, y compris ce composé, ont été réalisées. Les phases pharmacocinétiques ont été prédites comme étant appropriées .
Synthèse et caractérisation structurale
Ce composé a été synthétisé et caractérisé structurellement en laboratoire. Il fait partie des nouvelles pyrazolo[1,5-a]pyrazin-4(5H)-ones substituées en C-3 .
Propriétés
IUPAC Name |
(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-2-3-12-8(6-11)7(4-9)5-10-12/h5H,2-4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGCIDUSBWCCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)CN)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)
![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)
![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)
![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)